molecular formula C9H6FNO3 B1322558 4-Cyano-3-fluorophenoxyacetic acid CAS No. 401478-77-1

4-Cyano-3-fluorophenoxyacetic acid

Cat. No.: B1322558
CAS No.: 401478-77-1
M. Wt: 195.15 g/mol
InChI Key: VRJLOBMJAAAJSB-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenoxyacetic acid is an organic compound with the molecular formula C9H6FNO3 It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluorophenoxyacetic acid typically involves the reaction of 4-cyano-3-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenol group reacts with chloroacetic acid to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-fluorophenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom and cyano group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-Cyano-3-fluorophenoxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluorophenoxyacetic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3,5-difluorophenoxyacetic acid
  • 4-Cyano-3-chlorophenoxyacetic acid
  • 4-Cyano-3-bromophenoxyacetic acid

Uniqueness

4-Cyano-3-fluorophenoxyacetic acid is unique due to the presence of both a cyano group and a fluorine atom, which confer distinct chemical properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the cyano group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-cyano-3-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJLOBMJAAAJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626910
Record name (4-Cyano-3-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401478-77-1
Record name (4-Cyano-3-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 2-fluoro-4-hydroxybenzonitrile (274 mg, 2.1 mmol), potassium carbonate (910 mg, 6.6 mmol), ethyl bromoacetate (500 mg, 3.0 mmol) and acetone (25 ml) was refluxed for 6 h. After cooling, the mixture was filtered to remove potassium carbonate. The filtrate was concentrated under reduced pressure. To this residue, 10 ml of dioxane and 14 ml 5% sodium hydroxide solution were added. After the mixture was stirred at room temperature overnight, it was acidified with concentrated hydrochloric acid to pH 1, and then extracted three times with ethyl acetate (20 ml each). Organic phases were combined, washed with water and brine, dried over magnesium sulfate, filtered, and then evaporated in vacuo. The residue was recrystallized from ethanol and petroleum ether to give 268 mg 4-cyano-3-fluorophenoxyacetic acid as white crystals, mp 150-152° C.
Quantity
274 mg
Type
reactant
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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